In Vivo Antitumor Efficacy of Pyralomicin 2a Against IMC Carcinoma
Pyralomicin 2a is distinguished from the 1a-series analog Pyralomicin 1a by its in vivo antitumor activity. In an initial screening study, Pyralomicin 2a (compound 5) demonstrated a positive antitumor effect against IMC carcinoma in mice when administered intraperitoneally [1]. In contrast, Pyralomicin 1a (compound 1) showed no acute toxicity in mice at 100 mg/kg i.p., but its specific antitumor activity was not reported, highlighting a functional divergence within the pyralomicin family [1].
| Evidence Dimension | In vivo antitumor activity |
|---|---|
| Target Compound Data | Positive antitumor effect |
| Comparator Or Baseline | Pyralomicin 1a (no reported antitumor activity) |
| Quantified Difference | Qualitative difference in biological effect |
| Conditions | IMC carcinoma mouse model, intraperitoneal administration |
Why This Matters
This indicates Pyralomicin 2a possesses a distinct and valuable biological property—in vivo antitumor activity—not shared by all pyralomicins, making it a prioritized candidate for oncology research over in-class alternatives like Pyralomicin 1a.
- [1] Kawamura, N., et al. (1994). P-41 STRUCTURAL STUDIES OF NOVEL ANTIBIOTICS, PYRALOMICINS. 36th Symposium on the Chemistry of Natural Products, Symposium Papers, 36(0), 697-704. https://doi.org/10.24496/tennenyuki.36.0_697 View Source
